molecular formula C8H9ClN2O B1308546 2-Chloro-3-methylbenzohydrazide CAS No. 1023883-70-6

2-Chloro-3-methylbenzohydrazide

Cat. No.: B1308546
CAS No.: 1023883-70-6
M. Wt: 184.62 g/mol
InChI Key: OIMUYOSYWNDADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylbenzohydrazide is a chemical compound with the molecular formula C8H10ClN3O. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its unique chemical properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-methylbenzohydrazide typically involves the reaction of 2-chloro-3-methylbenzoic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the continuous preparation method involves the oxidation of 2,6-dimethyl chlorobenzene in a tubular reactor . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-3-methylbenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-Chloro-3-methylbenzoic acid: A precursor in the synthesis of 2-Chloro-3-methylbenzohydrazide.

    2-Chloro-3-methylbutane: A structurally similar compound with different chemical properties.

    2-Chloro-2-methylpropane: Another similar compound used in different chemical reactions.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMUYOSYWNDADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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